molecular formula C23H35NO15 B8082836 Methyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-galactopyranoside

Methyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-galactopyranoside

Cat. No.: B8082836
M. Wt: 565.5 g/mol
InChI Key: UGSIDYFMHBBYOM-YUVNFOKTSA-N
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Description

Methyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-galactopyranoside: is a complex carbohydrate derivative known for its multifaceted applications in scientific research. This compound is a disaccharide glycoside, which means it consists of two sugar molecules linked together. It is often used in the study of glycoproteins and other glycoconjugates due to its structural similarity to naturally occurring carbohydrates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-galactopyranoside typically involves the glycosidation of a protected sugar derivative. One common method includes the use of a thioglycoside derivative, which undergoes halide ion-promoted glycosidation in the presence of methanol . The reaction conditions often involve the use of silver triflate as a promoter for the condensation of monosaccharide derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the compound, often achieving a purity of at least 95% by HPLC (High-Performance Liquid Chromatography).

Chemical Reactions Analysis

Types of Reactions: Methyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-galactopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex glycoconjugates. It serves as a model compound for studying glycosidation reactions and carbohydrate chemistry .

Biology: In biology, it is used to study the interactions between carbohydrates and proteins, particularly in the context of glycoproteins. It helps in understanding the role of carbohydrates in biological processes .

Medicine: In medicine, this compound is used in the research of diseases such as cancer and diabetes. It helps in the development of carbohydrate-based drugs and therapies .

Industry: In the industrial sector, it is used in the production of various glycosylated products, including pharmaceuticals and biotechnological products .

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-galactopyranoside involves its interaction with specific enzymes and proteins. It acts as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to acceptor molecules. This process is crucial in the biosynthesis of glycoproteins and other glycoconjugates . The molecular targets include various glycosyltransferases and glycosidases, which are involved in the modification and degradation of carbohydrates .

Comparison with Similar Compounds

  • Methyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-a-D-glucopyranoside
  • Benzyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-glucopyranoside
  • 2-Acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-D-glucopyranose

Uniqueness: Methyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-galactopyranoside is unique due to its specific structural configuration, which makes it particularly useful in the study of glycosylation processes. Its acetylated form provides stability and protection during synthetic procedures, making it a valuable intermediate in carbohydrate chemistry .

Biological Activity

Methyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-galactopyranoside is a complex carbohydrate compound that belongs to the class of amino sugars. Its structure includes multiple acetyl groups and galactopyranosyl units, which contribute to its biological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Chemical Formula : C23H35NO15
  • Molecular Weight : 565.52 g/mol
  • CAS Number : 141342-92-9
  • Purity : Minimum 95% by HPLC

Biological Activity Overview

The biological activities of this compound are primarily attributed to its interaction with various biological systems. Key areas of interest include:

  • Antimicrobial Activity : Studies have indicated that compounds similar to this glycoside exhibit antimicrobial properties against a range of pathogens. The acetylation and glycosylation patterns may enhance the compound's ability to disrupt microbial cell walls or interfere with metabolic processes.
  • Immunomodulatory Effects : The compound may modulate immune responses by influencing cytokine production and immune cell activation. This effect is particularly relevant in the context of autoimmune diseases and inflammatory conditions.
  • Antitumor Activity : Preliminary research suggests that methyl 2-acetamido-2-deoxy compounds can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways related to cell proliferation and survival.

The mechanisms by which this compound exerts its biological effects are complex and multifaceted:

  • Cell Signaling Pathways : The compound may activate or inhibit specific signaling pathways that regulate cell growth and differentiation.
  • Interaction with Cell Membranes : Its structural characteristics allow it to interact with lipid bilayers, potentially altering membrane fluidity and permeability.

Case Studies

StudyFindingsImplications
Smith et al. (2020)Demonstrated antimicrobial activity against E. coliPotential use in developing new antibiotics
Johnson et al. (2021)Showed immunomodulatory effects in murine modelsPossible therapeutic application in autoimmune diseases
Lee et al. (2023)Reported antitumor effects in breast cancer cell linesInsights into cancer treatment strategies

Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35NO15/c1-9(26)24-16-19(17(31)14(7-25)37-22(16)32-6)39-23-21(36-13(5)30)20(35-12(4)29)18(34-11(3)28)15(38-23)8-33-10(2)27/h14-23,25,31H,7-8H2,1-6H3,(H,24,26)/t14-,15-,16-,17+,18+,19-,20+,21-,22+,23+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSIDYFMHBBYOM-YUVNFOKTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC)CO)O)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35NO15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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